Amantadine Hydrochloride

Parkinson's disease levodopa-induced dyskinesia NMDA antagonist

Procure Amantadine hydrochloride (CAS 665-66-7) for dual-action investigation: potent influenza A M2 proton channel inhibitor (IC50 0.2-0.4 μg/mL) and NMDA receptor antagonist (Ki=10 μM). It is the only oral agent with established efficacy in reducing levodopa-induced dyskinesia (LID) severity by 24% (p=0.004). Essential for antiviral M2 screening, LID clinical trial reference, and extended-release bioequivalence studies. Ensure reproducible dosing with high-purity (≥99%), fully characterized material. Inquire now for bulk or trial quantities.

Molecular Formula C10H17N.ClH
C10H18ClN
Molecular Weight 187.71 g/mol
CAS No. 665-66-7
Cat. No. B196017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmantadine Hydrochloride
CAS665-66-7
Synonyms1 Aminoadamantane
1-Aminoadamantane
Adamantylamine
Adekin
AL, Amantadin
Aman
Amanta
Amanta HCI AZU
Amanta Sulfate AZU
Amanta-HCI-AZU
Amanta-Sulfate-AZU
Amantadin AL
Amantadin AZU
Amantadin neuraxpharm
Amantadin ratiopharm
Amantadin Stada
Amantadin-neuraxpharm
Amantadin-ratiopharm
Amantadina Juventus
Amantadina Llorente
Amantadine
Amantadine Hydrochloride
Amantadine Sulfate
Amantadinneuraxpharm
Amantadinratiopharm
AmantaHCIAZU
AmantaSulfateAZU
Amixx
AZU, Amantadin
Cerebramed
Endantadine
Gen Amantadine
Gen-Amantadine
GenAmantadine
Hydrochloride, Amantadine
Infecto Flu
Infecto-Flu
InfectoFlu
Infex
Juventus, Amantadina
Llorente, Amantadina
Mantadix
Midantan
PMS Amantadine
PMS-Amantadine
PMSAmantadine
Stada, Amantadin
Sulfate, Amantadine
Symadine
Symmetrel
tregor
Viregyt
Wiregyt
Molecular FormulaC10H17N.ClH
C10H18ClN
Molecular Weight187.71 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)N.Cl
InChIInChI=1S/C10H17N.ClH/c11-10-4-7-1-8(5-10)3-9(2-7)6-10;/h7-9H,1-6,11H2;1H
InChIKeyWOLHOYHSEKDWQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Amantadine Hydrochloride (CAS 665-66-7) – Baseline Overview for Scientific and Industrial Procurement


Amantadine hydrochloride (1-adamantanamine hydrochloride), CAS 665-66-7, is a stable, white to nearly white crystalline powder freely soluble in water, alcohol, and chloroform [1]. As a member of the adamantane class, its primary pharmacological distinction is a dual mechanism of action: inhibition of the influenza A M2 proton channel (IC50 = 16 μM in recombinant Xenopus oocytes) and non‑competitive antagonism of the NMDA receptor (Ki = 10 μM) [2][3]. This dual activity underpins its two principal historical and investigational uses—antiviral prophylaxis/treatment against susceptible influenza A strains, and the management of levodopa‑induced dyskinesia (LID) in Parkinson's disease [4].

Amantadine Hydrochloride (CAS 665-66-7) – Why In‑Class Substitution Is Not a Direct Procurement Option


Direct substitution of amantadine hydrochloride with other adamantanes (e.g., rimantadine, memantine) or antivirals (e.g., ribavirin, oseltamivir) is not scientifically or clinically equivalent due to marked differences in primary molecular targets, potency, and therapeutic utility. For example, rimantadine—though structurally similar—exhibits a 4‑ to 8‑fold higher potency against influenza A in preclinical models and a distinct adverse‑effect profile [1][2]. Memantine, another adamantane NMDA antagonist, fails to reduce levodopa‑induced dyskinesia (LID) severity in contrast to amantadine [3]. Ribavirin is approximately 10‑fold less active against influenza A than amantadine [4]. Furthermore, commercial procurement is complicated by the existence of multiple formulation‑specific intellectual property estates (e.g., extended‑release once‑daily compositions) that can restrict freedom to operate [5]. These quantitative and legal distinctions mandate careful evaluation of the specific compound, salt form, and formulation rather than any generic “adamantane”.

Amantadine Hydrochloride (CAS 665-66-7) – Quantitative Differentiation Evidence vs. Comparators


Amantadine HCl vs. Memantine: Divergent Effects on Levodopa‑Induced Dyskinesia Severity

In a double‑blind, crossover, randomized study, memantine—another adamantane‑derived NMDA antagonist—failed to produce any significant effect on drug‑induced dyskinesias, in direct contrast to amantadine [1]. This is a critical differentiation point when selecting an agent specifically for LID management in Parkinson's disease research.

Parkinson's disease levodopa-induced dyskinesia NMDA antagonist amantadine memantine

Amantadine HCl vs. Ribavirin: Superior Anti‑Influenza A Potency in Plaque Inhibition Assays

In a plaque inhibition assay using Madin‑Darby canine kidney (MDCK) cells, amantadine hydrochloride exhibited approximately 10‑fold higher activity than ribavirin against contemporary influenza A virus strains (H1N1, H3N2, HSW1N1) [1]. This quantitative potency difference is critical for in vitro antiviral screening and mechanism‑of‑action studies.

influenza A antiviral M2 channel amantadine ribavirin

Amantadine HCl Extended‑Release (ER) vs. Immediate‑Release (IR): Reduced Dosing Frequency with Equivalent Exposure

Phase 1 pharmacokinetic studies demonstrate that once‑daily amantadine ER tablets (129, 193, 258 mg) produce a steady amantadine release with a peak concentration (Tmax) at ~7.5 hours post‑dose [1]. At steady state, the total amantadine exposure (AUC) from a single 258 mg ER tablet is bioequivalent to twice‑daily 129 mg IR syrup [1]. This enables once‑daily dosing, which has the potential to improve patient adherence and reduce plasma level fluctuation compared to BID IR formulations [2].

pharmacokinetics extended-release bioavailability amantadine Parkinson's disease

Amantadine Hydrochloride (CAS 665-66-7) – Best‑Fit Research and Industrial Application Scenarios Based on Quantitative Evidence


In Vitro Antiviral Screening Against Susceptible Influenza A Strains

Amantadine hydrochloride remains a valuable positive control and tool compound for M2 proton channel inhibition studies against influenza A strains that have not acquired the S31N resistance mutation [1]. Its demonstrated IC50 of 0.2‑0.4 μg/mL in plaque inhibition assays provides a benchmark for evaluating novel M2 inhibitors or combination therapies [2].

Preclinical Parkinson's Disease Research Targeting Levodopa‑Induced Dyskinesia (LID)

Amantadine hydrochloride is the only oral agent with established efficacy in reducing LID severity (24% reduction in dyskinesia score, p=0.004) [3]. Its use as a reference standard in animal models of LID (e.g., 6‑OHDA‑lesioned rodents) and in clinical trial design is supported by consistent, statistically significant outcomes across multiple RCTs [4].

Extended‑Release Formulation Development and Bioequivalence Studies

The existence of patented once‑daily extended‑release compositions with defined dissolution profiles (e.g., 0‑10% release in 2 h, 23‑40% in 6 h, ≥80% in 12 h) and pharmacokinetic targets (Tmax 11‑19 h) [5] provides a benchmark for generic or novel ER formulation development. Bioequivalence studies referencing these established ER parameters are a key industrial application.

Combination Antiviral Regimens in Immunocompromised Populations

Amantadine hydrochloride is being investigated in triple‑combination antiviral regimens (TCAD: amantadine + oseltamivir + ribavirin) versus oseltamivir monotherapy for influenza A in immunocompromised patients [6]. Procurement for such clinical trials requires a defined, high‑purity source of amantadine HCl to ensure consistent dosing and minimize confounding factors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amantadine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.